molecular formula C24H25NO3 B14484870 [cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate CAS No. 64312-66-9

[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Cat. No.: B14484870
CAS No.: 64312-66-9
M. Wt: 375.5 g/mol
InChI Key: FJDPATXIBIBRIM-NHXNGRAPSA-N
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Description

[Cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl moiety, and a cyclopropane carboxylate group. Its unique structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds under catalytic conditions.

    Introduction of the Phenoxyphenyl Group: This step involves the coupling of a phenoxyphenyl halide with an appropriate nucleophile.

    Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.

    Final Assembly: The final step involves esterification or amidation reactions to form the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

[Cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

[Cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [Cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate: shares similarities with other compounds containing cyano, phenoxyphenyl, and cyclopropane groups.

    Other Similar Compounds: Compounds such as this compound analogs, which have slight variations in their structure, can exhibit different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

64312-66-9

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C24H25NO3/c1-16(2)13-20-22(24(20,3)4)23(26)28-21(15-25)17-9-8-12-19(14-17)27-18-10-6-5-7-11-18/h5-14,20-22H,1-4H3/t20-,21?,22-/m1/s1

InChI Key

FJDPATXIBIBRIM-NHXNGRAPSA-N

Isomeric SMILES

CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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